1-(2-bromo-6-fluorophenyl)ethan-1-amine hydrochloride
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Overview
Description
1-(2-bromo-6-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10BrClFN. It is a derivative of ethanamine, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 6 positions, respectively. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(2-bromo-6-fluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 2-fluoroaniline, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 2-position.
Alkylation: The brominated product is then subjected to alkylation with ethylamine to form the ethanamine derivative.
Hydrochloride Formation: Finally, the ethanamine derivative is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-bromo-6-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: The ethanamine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-bromo-6-fluorophenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-bromo-6-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The ethanamine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
1-(2-bromo-6-fluorophenyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(2-Bromo-4-fluorophenyl)ethanamine;hydrochloride: This compound has the bromine and fluorine atoms at different positions on the phenyl ring, which can affect its chemical reactivity and biological activity.
1-(2-Bromo-6-chlorophenyl)ethanamine;hydrochloride: The substitution of fluorine with chlorine can lead to differences in the compound’s physicochemical properties and interactions with molecular targets.
1-(2-Fluoro-6-methylphenyl)ethanamine;hydrochloride: The presence of a methyl group instead of bromine can alter the compound’s steric and electronic properties, influencing its reactivity and biological effects.
Properties
IUPAC Name |
1-(2-bromo-6-fluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUWAJMKVUUDDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Br)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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